![molecular formula C8H14ClN3 B2465267 [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1779124-48-9](/img/structure/B2465267.png)
[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.NCc1cncn1C2CC2
. This indicates that the compound contains a cyclopropylmethyl group attached to an imidazole ring, along with two chloride ions .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Oxadiazole Derivatives : A study by Vishwanathan and Gurupadayya (2014) discussed the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, a process involving condensation reactions that are relevant to the synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (Vishwanathan & Gurupadayya, 2014).
Biochemical Research
- Cytotoxic Effect on Carcinoma Cell Lines : Ferri et al. (2013) explored the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines, indicating the potential biomedical applications of similar compounds (Ferri et al., 2013).
Antimicrobial Activity
- Antimicrobial Activity of Imidazole Derivatives : The antimicrobial properties of imidazole derivatives, closely related to [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride, have been extensively studied. For example, Maheta, Patel, and Naliapara (2012) synthesized 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating their potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Metal Complex Synthesis
- Synthesis of Metal Complexes with Imidazole Derivatives : The synthesis and characterization of metal complexes derived from imidazole derivatives, such as those seen in the work of Kumaravel and Raman (2017) on Schiff base metal(II) complexes, indicate a significant area of research relevant to [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride. These studies highlight the compound's potential in material science and biochemistry (Kumaravel & Raman, 2017).
Corrosion Inhibition
- Use in Corrosion Inhibition : Research by Yadav, Sarkar, and Purkait (2015) on amino acid compounds as corrosion inhibitors for steel in acidic solutions, while not directly studying [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride, provides insights into the potential application of related imidazole compounds in industrial settings (Yadav, Sarkar, & Purkait, 2015).
Safety and Hazards
properties
IUPAC Name |
[3-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-3-8-4-10-6-11(8)5-7-1-2-7;/h4,6-7H,1-3,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGKROAZCBOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.